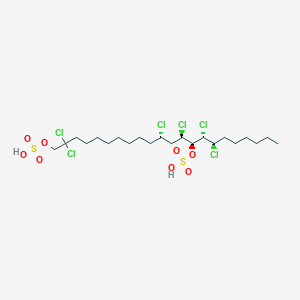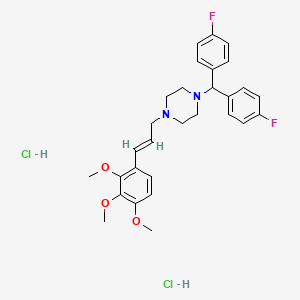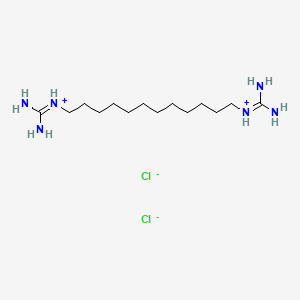
9-Dehydro-17-hydro-andrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dehydro-17-hydro-andrographolide is a bioactive compound derived from Andrographis paniculata, a plant commonly used in traditional Chinese and Indian medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dehydro-17-hydro-andrographolide typically involves the extraction of andrographolide from the leaves of Andrographis paniculata. This is followed by chemical modifications to introduce the dehydro and hydro groups. The process often includes steps like soxhlet extraction, recrystallization, and column chromatography purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
9-Dehydro-17-hydro-andrographolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of andrographolide, which may exhibit enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
9-Dehydro-17-hydro-andrographolide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Dehydro-17-hydro-andrographolide involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as NF-κB, JAK/STAT, and T cell receptor pathways. These pathways play crucial roles in inflammation, immune response, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Andrographolide: The parent compound from which 9-Dehydro-17-hydro-andrographolide is derived.
Neoandrographolide: Another derivative with similar pharmacological properties.
14-Deoxy-11,12-dehydroandrographolide: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness
This compound is unique due to its enhanced water solubility and bioavailability compared to its parent compound, andrographolide. This makes it more effective in clinical applications, particularly in traditional Chinese medicine injections .
Propiedades
Número CAS |
1418130-80-9 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1 |
Clave InChI |
QSNYSKXZUCQDIE-UOWHFJIKSA-N |
SMILES isomérico |
CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)C/C=C/3\[C@@H](COC3=O)O |
SMILES canónico |
CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















